Cas no 70932-39-7 (1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose is a protected galactopyranose derivative widely used in carbohydrate chemistry and synthetic organic applications. Its key advantages include the presence of isopropylidene groups, which provide stability and selectivity for further functionalization, and the 6-tosyl moiety, which serves as a versatile leaving group for nucleophilic substitution reactions. This compound is particularly valuable in the synthesis of modified sugars, glycoconjugates, and complex oligosaccharides. The rigid protection of hydroxyl groups ensures controlled reactivity, making it a reliable intermediate for stereoselective transformations. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise glycosylation strategies.
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose structure
70932-39-7 structure
Product name:1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose
CAS No:70932-39-7
MF:C19H26O8S
Molecular Weight:414.47000
CID:975827

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose 化学的及び物理的性質

名前と識別子

    • 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose
    • [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-tetramethyl-5,5a,8a,8b-tetrahydro-3aH-di[1,3]dioxolo[4,5-a:5',4'-d]pyran-5-yl]methyl 4-methylbenzenesulfonate
    • 1,2:3,4-DI-O-ISOPROPYLIDENE-6-DEOXY-6-TOSYL-A-D-GALACTOPYRANOSE
    • 6-O-Phenylsulfonyl-1.2:3.4-di-O-isopropyliden-D-galactopyranose

計算された属性

  • 精确分子量: 414.13500

じっけんとくせい

  • ゆうかいてん: 100-101°C
  • PSA: 97.90000
  • LogP: 3.17760

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Biosynth
MD16697-500 mg
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-a-D-galactopyranose
70932-39-7
500MG
$259.88 2023-01-03
Biosynth
MD16697-2000 mg
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-a-D-galactopyranose
70932-39-7
2g
$832.52 2023-01-03
TRC
D456285-250mg
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose
70932-39-7
250mg
$104.00 2023-05-18
TRC
D456285-1g
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose
70932-39-7
1g
$305.00 2023-05-18
TRC
D456285-5g
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose
70932-39-7
5g
$1275.00 2023-05-18
Biosynth
MD16697-250 mg
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-a-D-galactopyranose
70932-39-7
250MG
$141.49 2023-01-03
TRC
D456285-2g
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose
70932-39-7
2g
$569.00 2023-05-18
TRC
D456285-500mg
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose
70932-39-7
500mg
$161.00 2023-05-18
Biosynth
MD16697-5000 mg
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-a-D-galactopyranose
70932-39-7
5g
$1,513.55 2023-01-03
Biosynth
MD16697-1000 mg
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-a-D-galactopyranose
70932-39-7
1g
$457.84 2023-01-03

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose 関連文献

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranoseに関する追加情報

Introduction to 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose (CAS No. 70932-39-7) and Its Applications in Modern Chemical Biology

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose, identified by the CAS number 70932-39-7, is a structurally sophisticated carbohydrate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of glycosidic structures, playing a pivotal role in the development of novel therapeutic agents and biomimetic systems. Its unique chemical configuration, characterized by the presence of isopropylidene protective groups and a tosylated hydroxyl group at the 6-position, makes it an invaluable tool for researchers exploring glycosylation mechanisms and carbohydrate-based drug design.

The 1,2:3,4-Di-O-isopropylidene moiety in this compound provides stability against hydrolytic degradation while allowing selective modifications at other reactive sites. This balance of reactivity and stability has positioned it as a preferred building block in synthetic carbohydrate chemistry. The 6-deoxy-6-tosyl modification further enhances its utility by introducing a strong electron-withdrawing group that can influence neighboring functionalities, facilitating precise control over glycosylation reactions.

In recent years, advancements in glycoscience have highlighted the importance of carbohydrate derivatives in drug discovery. 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose has been employed in the synthesis of glycopeptides and glycoproteins, which are critical components of many biological processes and disease mechanisms. Its role in constructing complex carbohydrate mimics has been particularly noteworthy in immunology and cancer research.

One of the most compelling applications of this compound is in the development of lectin inhibitors. Lectins are carbohydrate-binding proteins that mediate cell-cell interactions and are implicated in various pathological conditions. By designing molecules that mimic natural glycosides, researchers can modulate lectin activity, offering potential therapeutic benefits. The tosyl group in 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose enables selective interactions with specific lectins, making it an excellent scaffold for structure-based drug design.

Recent studies have also explored its utility in proteomics and glycoproteomics. The ability to selectively label or modify glycosylation sites has opened new avenues for understanding protein function and disease progression. For instance, researchers have utilized this compound to study aberrant glycosylation patterns observed in cancer cells, which often differ from those in healthy tissues. Such insights could lead to the development of targeted diagnostics and therapeutics.

The synthetic methodologies involving 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose have been refined to achieve high yields and enantiopurity, ensuring its suitability for industrial-scale applications. Techniques such as protecting group chemistry and transition-metal-catalyzed reactions have been employed to streamline its synthesis. These advancements underscore the compound’s importance as a cornerstone in modern carbohydrate chemistry.

The growing interest in natural product-inspired drug design has further amplified the relevance of this derivative. Many bioactive molecules isolated from plants and microorganisms feature complex carbohydrate structures. By leveraging compounds like 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose, chemists can mimic these natural scaffolds more efficiently than traditional synthetic routes allow.

In conclusion,1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose (CAS No. 70932-39-7) represents a critical tool for advancing research in chemical biology and pharmaceutical sciences. Its unique structural features make it indispensable for constructing intricate glycosidic linkages essential for drug development. As our understanding of carbohydrates continues to evolve,this compound will undoubtedly remain at the forefront of innovative research efforts aimed at addressing complex biological challenges.

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